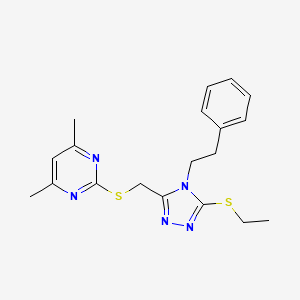

2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

説明

特性

IUPAC Name |

2-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5S2/c1-4-25-19-23-22-17(13-26-18-20-14(2)12-15(3)21-18)24(19)11-10-16-8-6-5-7-9-16/h5-9,12H,4,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMSGJBSUPBPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a complex organic molecule that has garnered interest due to its potential biological activities. Characterized by a pyrimidine ring and a triazole moiety, this compound's structure suggests various avenues for therapeutic applications, particularly in antimicrobial and anticancer domains.

The molecular formula of the compound is with a molecular weight of approximately 357.49 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its unique reactivity and potential interactions with biological systems. The compound exhibits nucleophilic aromatic substitution reactions, particularly at the C-4 position of the pyrimidine ring, making it suitable for further functionalization and derivatization .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. For instance, studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The incorporation of ethylthio and phenethyl groups appears to enhance these properties compared to simpler analogs .

| Compound | Target Bacteria | Activity |

|---|---|---|

| 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine | E. coli, S. aureus | Significant inhibition |

| Other triazole derivatives | Various strains | Variable activity |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in specific cancer cell lines. For example, related triazole compounds have shown promising results against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant potency .

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

The biological activity of 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine may be attributed to its ability to interact with various biological targets. Modifications at the 4-position of the pyrimidine ring have been shown to enhance binding affinities with serotonin receptors, suggesting potential applications in neuropharmacology .

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

- Triazole Derivatives : A series of mercapto-substituted triazoles were synthesized and evaluated for their antimicrobial and anticancer activities. The study concluded that certain derivatives exhibited potent activity against both bacterial strains and cancer cell lines .

- Comparative Analysis : A comparative analysis of various triazole derivatives highlighted the unique efficacy of compounds containing ethylthio substitutions in enhancing antimicrobial properties .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s substituents distinguish it from related triazole-pyrimidine hybrids. Key comparisons include:

Table 1: Substituent and Property Comparison

Key Observations :

- Pyrimidine Modifications : Unlike SR26467’s methoxy groups , the target’s 4,6-dimethylpyrimidine may reduce polarity, enhancing lipophilicity and bioavailability.

- Thioether Linkages : The ethylthio group in the target compound is shorter than butylthio or benzylthio chains in analogs (e.g., 5m, 5q ), which could influence solubility and pharmacokinetics.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。